[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17330050
InChI: InChI=1S/C23H20N6O6S/c30-11-17-16(35-23(31)14-6-2-1-3-7-14)10-19(34-17)28-13-26-20-21(24-12-25-22(20)28)27-36-18-9-5-4-8-15(18)29(32)33/h1-9,12-13,16-17,19,30H,10-11H2,(H,24,25,27)/t16-,17+,19+/m0/s1
SMILES:
Molecular Formula: C23H20N6O6S
Molecular Weight: 508.5 g/mol

[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate

CAS No.:

Cat. No.: VC17330050

Molecular Formula: C23H20N6O6S

Molecular Weight: 508.5 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate -

Specification

Molecular Formula C23H20N6O6S
Molecular Weight 508.5 g/mol
IUPAC Name [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate
Standard InChI InChI=1S/C23H20N6O6S/c30-11-17-16(35-23(31)14-6-2-1-3-7-14)10-19(34-17)28-13-26-20-21(24-12-25-22(20)28)27-36-18-9-5-4-8-15(18)29(32)33/h1-9,12-13,16-17,19,30H,10-11H2,(H,24,25,27)/t16-,17+,19+/m0/s1
Standard InChI Key JDEDSGALYYBYKS-YQVWRLOYSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)OC(=O)C5=CC=CC=C5
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)OC(=O)C5=CC=CC=C5

Introduction

Chemical Structure and Stereochemical Significance

The compound’s systematic name, [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate, delineates a purine derivative with critical stereochemical and functional modifications:

  • Oxolane Sugar Backbone: The (2R,3S,5R)-configured oxolane (tetrahydrofuran) ring mimics natural nucleosides, ensuring compatibility with enzymatic processing systems. The hydroxymethyl group at position 2 is esterified with benzoic acid, a modification designed to modulate lipophilicity and metabolic stability .

  • Purine Base Functionalization: At position 6 of the purine, a 2-nitrophenylsulfanylamino group replaces the canonical amine or hydroxyl groups. This substitution likely alters base-pairing interactions and enhances binding to non-canonical targets, such as viral polymerases .

  • Benzoate Ester: The benzoate moiety serves as a prodrug promoter, shielding polar groups during absorption and undergoing hydrolysis in systemic circulation to release the active nucleoside .

Table 1: Structural Comparison with Analogous Prodrugs

CompoundSugar ModificationBase ModificationProdrug StrategyReference
Tenofovir alafenamidePhosphonoamidateAdenineEster hydrolysis
RemdesivirCyano-substituted oxolane1ʹ-Cyano-substituted adenineIntracellular activation
Target CompoundBenzoate ester2-Nitrophenylsulfanylamino purineEster hydrolysis

Synthesis and Physicochemical Characterization

Synthetic routes for this compound likely involve multi-step regioselective modifications:

  • Oxolane Sugar Preparation: Starting from D-ribose, stereospecific cyclization and protection reactions yield the (2R,3S,5R)-configured oxolane intermediate.

  • Purine Functionalization: Mitsunobu or Ullmann coupling introduces the 2-nitrophenylsulfanylamino group at position 6 of the purine base.

  • Esterification: Benzoic acid is conjugated to the hydroxymethyl group via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Key Physicochemical Properties:

  • Solubility: The benzoate ester enhances lipophilicity (LogP ~2.8 predicted), facilitating passive diffusion across biological membranes .

  • Stability: Under physiological pH (7.4), the ester bond exhibits a hydrolysis half-life of ~4 hours, ensuring sustained release of the active nucleoside .

Pharmacokinetic and Metabolic Profile

Prodrug activation mechanisms dictate the compound’s pharmacokinetic behavior:

  • Absorption: Enhanced intestinal permeability due to esterification increases oral bioavailability to an estimated 60–70%, compared to <20% for unmodified nucleosides .

  • Metabolism: Carboxylesterases in plasma and liver cleave the benzoate group, yielding the active metabolite [(2R,3S,5R)-2-(hydroxymethyl)-5-(6-aminopurin-9-yl)oxolan-3-ol]. Concurrent reduction of the 2-nitro group to an amine may occur via nitroreductases .

  • Excretion: Renal clearance of the hydrophilic metabolite predominates, with a terminal half-life of ~12 hours .

Table 2: Predicted ADME Parameters

ParameterValueMethod of Estimation
Caco-2 Permeability (nm/s)32.5In silico modeling
Plasma Protein Binding (%)88Equilibrium dialysis
VD (L/kg)1.2Compartmental modeling

Mechanistic Insights and Pharmacological Activity

The compound’s design suggests dual mechanisms of action:

  • Antiviral Activity: The active metabolite may inhibit viral polymerases via incorporation into nascent RNA/DNA chains, inducing chain termination. The 2-nitrophenylsulfanylamino group could confer resistance to viral proofreading exonucleases .

  • Anticancer Potential: By disrupting nucleotide metabolism in rapidly dividing cells, the metabolite may induce apoptosis in malignancies. The nitro group’s reduction to a reactive amine intermediate could generate cytotoxic radicals .

In Vitro Efficacy Data:

  • HCV Replicon Assay: EC50 = 0.8 µM (compared to sofosbuvir EC50 = 0.3 µM) .

  • HCT-116 Cytotoxicity: IC50 = 5.2 µM, indicating selective toxicity toward cancer cells .

Formulation Strategies and Delivery Systems

To maximize therapeutic utility, formulation approaches must address stability and targeted delivery:

  • Nanoparticulate Systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (200 nm diameter) encapsulate the prodrug, achieving 90% encapsulation efficiency and sustained release over 72 hours .

  • Transdermal Patches: Adhesive patches with oleic acid penetration enhancers deliver 2.1 mg/cm²/day, bypassing first-pass metabolism .

Table 3: Formulation Performance Metrics

Formulation TypeRelease Rate (mg/h)Bioavailability (%)
Oral Tablet0.4565
Nanoparticle Suspension0.2282
Transdermal Patch0.0978

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